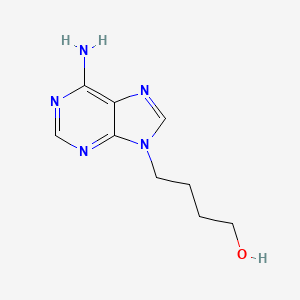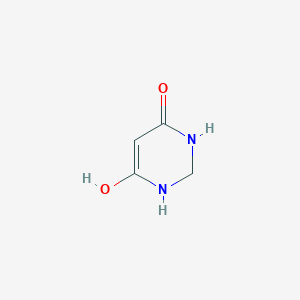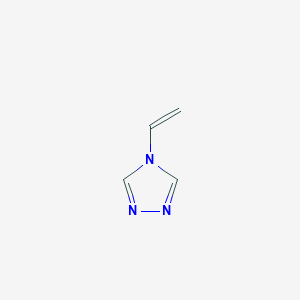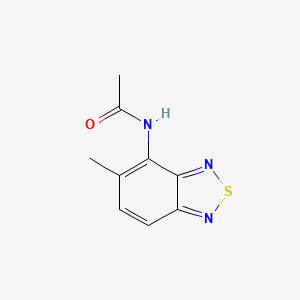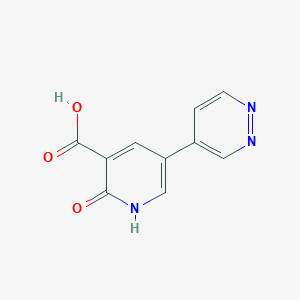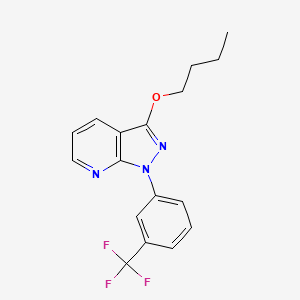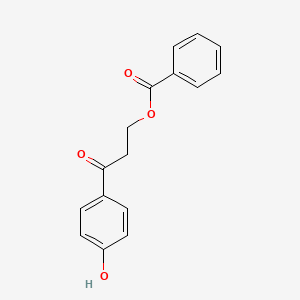
3-(4-Hydroxyphenyl)-3-oxopropyl benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Hydroxyphenyl)-3-oxopropyl benzoate is an organic compound that features both a hydroxyphenyl group and a benzoate ester. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its structure allows it to participate in a variety of chemical reactions, making it a versatile intermediate in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxyphenyl)-3-oxopropyl benzoate typically involves the esterification of 4-hydroxyphenylacetic acid with benzoic acid or its derivatives. One common method involves the reaction of 4-hydroxyphenylacetic acid with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and can improve yield and purity. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the esterification process.
化学反应分析
Types of Reactions
3-(4-Hydroxyphenyl)-3-oxopropyl benzoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used to substitute the hydroxy group.
Major Products
Oxidation: Oxidation of the hydroxy group can yield 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.
Reduction: Reduction of the carbonyl group can produce 3-(4-hydroxyphenyl)propanol.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
科学研究应用
3-(4-Hydroxyphenyl)-3-oxopropyl benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: It is used in the production of polymers and other materials with specific functional properties.
作用机制
The mechanism of action of 3-(4-Hydroxyphenyl)-3-oxopropyl benzoate involves its interaction with various molecular targets. The hydroxy group can participate in hydrogen bonding, while the carbonyl group can act as an electrophile in nucleophilic addition reactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.
相似化合物的比较
Similar Compounds
4-Hydroxybenzoic acid: Shares the hydroxyphenyl group but lacks the ester functionality.
3-(4-Hydroxyphenyl)propionic acid: Similar structure but with a carboxylic acid group instead of the ester.
Benzyl benzoate: Contains the benzoate ester but lacks the hydroxyphenyl group.
Uniqueness
3-(4-Hydroxyphenyl)-3-oxopropyl benzoate is unique due to the presence of both the hydroxyphenyl and benzoate ester groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a valuable intermediate in synthetic chemistry.
属性
分子式 |
C16H14O4 |
|---|---|
分子量 |
270.28 g/mol |
IUPAC 名称 |
[3-(4-hydroxyphenyl)-3-oxopropyl] benzoate |
InChI |
InChI=1S/C16H14O4/c17-14-8-6-12(7-9-14)15(18)10-11-20-16(19)13-4-2-1-3-5-13/h1-9,17H,10-11H2 |
InChI 键 |
HVRKIXQMMZPVPI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)OCCC(=O)C2=CC=C(C=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


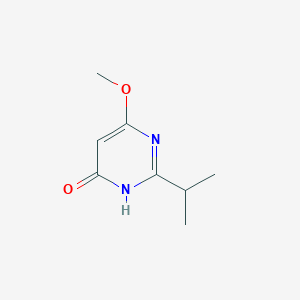
![N-{2-[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-3-yl]ethyl}acetamide](/img/structure/B12924973.png)

![3-Phenyl-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B12924980.png)

